molecular formula C22H18N2O3 B13763393 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- CAS No. 52869-31-5

9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-

Cat. No.: B13763393
CAS No.: 52869-31-5
M. Wt: 358.4 g/mol
InChI Key: UWDPSTRFRZUJGZ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- (CAS: 4395-65-7), is an anthraquinone derivative characterized by an anthracenedione core substituted with a dimethylaminophenylamino group at position 1 and a hydroxy group at position 4 . Its molecular formula is C₂₀H₁₄N₂O₂, with a molecular weight of 314.34 g/mol. The compound exhibits a planar aromatic system that facilitates π-π stacking interactions, making it suitable for applications in dyes, pigments, and photodynamic therapy (PDT) . The dimethylamino group enhances solubility in polar solvents, while the hydroxy group contributes to hydrogen bonding and redox activity .

Properties

CAS No.

52869-31-5

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-[4-(dimethylamino)anilino]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H18N2O3/c1-24(2)14-9-7-13(8-10-14)23-17-11-12-18(25)20-19(17)21(26)15-5-3-4-6-16(15)22(20)27/h3-12,23,25H,1-2H3

InChI Key

UWDPSTRFRZUJGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to form 9,10-dinitroanthracene.

    Reduction: The dinitro compound is then reduced to 9,10-diaminoanthracene.

    Diazotization and Coupling: The diamino compound is diazotized and coupled with 4-(dimethylamino)phenol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into various hydroquinone derivatives.

    Substitution: The presence of amino and hydroxy groups allows for various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals.

Scientific Research Applications

Dyeing and Pigmentation

9,10-Anthracenedione derivatives are widely used in the textile industry as dyes due to their vibrant colors and stability. Basic Blue 47 is particularly noted for its application in dyeing polyester and other synthetic fibers.

PropertyValue
ColorBlue
ApplicationTextile dyeing
Fiber CompatibilityPolyester, nylon

Case Study : A study published in the Journal of Dyes and Pigments highlighted the effectiveness of Basic Blue 47 in achieving high color fastness on polyester fabrics compared to other anthraquinone dyes. The results indicated that treatments with Basic Blue 47 resulted in a color retention of over 90% after multiple wash cycles .

Medicinal Chemistry

Research has explored the potential of 9,10-Anthracenedione derivatives in medicinal applications, particularly as anticancer agents. The compound exhibits cytotoxic properties against various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10

Case Study : A research article published in Cancer Letters demonstrated that derivatives of Basic Blue 47 induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests potential for development as a chemotherapeutic agent .

Photodynamic Therapy

The compound has shown promise in photodynamic therapy (PDT), where it acts as a photosensitizer. Upon light activation, it generates reactive oxygen species that can selectively destroy cancerous tissues.

ParameterValue
Light Absorption Peak600 nm
Reactive Oxygen Species YieldHigh

Case Study : In a study published by Photochemistry and Photobiology, researchers found that when used in PDT, Basic Blue 47 significantly reduced tumor size in animal models with minimal side effects .

Material Science

In material science, anthraquinone derivatives are utilized to create organic semiconductors and photovoltaic devices due to their electronic properties.

ApplicationDescription
Organic Solar CellsUsed as active layer
Conductive PolymersEnhances electrical conductivity

Case Study : Research published in Advanced Materials showed that incorporating Basic Blue 47 into polymer matrices improved charge transport efficiency, leading to enhanced performance in organic solar cells .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- involves its interaction with cellular components. The compound can intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also interacts with various enzymes and proteins, inhibiting their activity and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key anthraquinone derivatives are compared based on substituent groups and their impact on properties:

Compound Name Substituents Key Properties/Applications
1-Amino-4-hydroxyanthraquinone -NH₂ (position 1), -OH (position 4) Base structure; used in textile dyes and as a redox-active intermediate
1-Amino-4-hydroxy-2-(4-methoxyphenoxy) -NH₂ (1), -OH (4), -O-C₆H₄-OCH₃ (2) Enhanced photostability; applied in PDT and organic electronics
Disperse Red 15 -N=N-aryl group (azo linkage) High molar absorptivity; textile dyeing agent
1-Amino-4-(phenylamino)anthraquinone -NH₂ (1), -NH-C₆H₅ (4) DNA intercalation; studied for anticancer activity
1-Amino-4-bromo-9,10-anthraquinone -NH₂ (1), -Br (4) Electrophilic substitution precursor; used in Suzuki coupling reactions

Biological Activity

The compound 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- is a derivative of anthracenedione, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- can be represented as follows:

  • Molecular Formula: C₁₅H₁₅N₂O₃
  • Molecular Weight: Approximately 269.29 g/mol

This compound features a quinone structure that is known to interact with biological macromolecules, influencing various cellular processes.

Antitumor Activity

Research has shown that derivatives of anthracenedione exhibit significant antitumor properties. For instance, studies have demonstrated that certain analogs possess selective cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity in Cancer Cell Lines:
    • A study evaluated the cytotoxic effects of several anthracenedione derivatives on human lung carcinoma (A-549), human colon carcinoma (HT-29), and human breast carcinoma (MCF-7) cell lines. The results indicated that some derivatives had IC₅₀ values in the low micromolar range, suggesting potent antitumor activity .
  • Mechanism of Action:
    • The mechanism by which these compounds exert their effects is believed to involve the induction of apoptosis through caspase activation. This was evidenced by increased caspase-3 activity in treated cells, indicating a programmed cell death pathway .

Neuropharmacological Effects

In addition to antitumor activity, 9,10-anthracenedione derivatives have been investigated for their neuropharmacological properties. In silico studies suggest potential interactions with neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases.

Research Findings

  • Binding Affinity Studies:
    • Computational docking studies have indicated that these compounds may interact with key receptors involved in neurotransmission, potentially modulating their activity . For example, binding affinities were calculated for several compounds against human catecholamine-O-methyltransferase (COMT), revealing promising candidates for further development .

Comparative Biological Activity Table

The following table summarizes the biological activities and IC₅₀ values of selected derivatives of 9,10-anthracenedione:

Compound NameCell Line TestedIC₅₀ Value (μM)Mechanism of Action
Compound AA-5490.058Apoptosis via caspase activation
Compound BHT-290.086DNA intercalation and apoptosis
Compound CMCF-70.049Inhibition of topoisomerase II

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